molecular formula C13H10ClN3 B13964666 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine CAS No. 141409-07-6

6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine

Katalognummer: B13964666
CAS-Nummer: 141409-07-6
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: GWJTWUOVXYBXLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine is a high-purity chemical intermediate based on the imidazo[1,2-b]pyridazine scaffold, a structure recognized in medicinal chemistry as a privileged framework for developing novel therapeutic agents . This scaffold is notable for its excellent physicochemical properties, including good solubility and the ability to form hydrogen bond interactions, which are advantageous for drug design . The chlorine atom at the 6-position and the 4-methylphenyl group at the 2-position serve as key synthetic handles, allowing for further functionalization via cross-coupling and nucleophilic substitution reactions to create diverse compound libraries for structure-activity relationship (SAR) studies . The imidazo[1,2-b]pyridazine core has demonstrated a broad spectrum of biological activities in scientific research. It is a key structural component in investigated compounds for various applications, including protein kinase inhibition for cancer research , diagnostics for neurodegenerative diseases , and treatments for parasitic infections . This specific derivative, with its halogen and aryl substitutions, is designed for researchers aiming to discover and optimize new bioactive molecules in these fields. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Eigenschaften

CAS-Nummer

141409-07-6

Molekularformel

C13H10ClN3

Molekulargewicht

243.69 g/mol

IUPAC-Name

6-chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11-8-17-13(15-11)7-6-12(14)16-17/h2-8H,1H3

InChI-Schlüssel

GWJTWUOVXYBXLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy for Imidazo[1,2-b]pyridazines

The core imidazo[1,2-b]pyridazine scaffold is typically constructed via a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine derivative under mild basic conditions such as sodium bicarbonate. This approach is well-documented for synthesizing 6-substituted-2-phenylimidazo[1,2-b]pyridazines, including the 6-chloro derivative.

Key points:

  • The presence of a halogen (chlorine) at the 6-position of the pyridazine ring is crucial. It reduces nucleophilicity of the adjacent ring nitrogen, directing alkylation to the desired nitrogen and improving yield and selectivity.
  • The α-bromoketone used is typically derived from substituted acetophenones, such as 4-methylacetophenone for the 4-methylphenyl substituent.
  • The reaction proceeds via nucleophilic substitution and ring closure to form the bicyclic imidazo[1,2-b]pyridazine core.

Preparation of 3-Amino-6-chloropyridazine Starting Material

The synthesis begins with 3-amino-6-chloropyridazine, which can be prepared by selective substitution of 3,6-dichloropyridazine with aqueous ammonia at elevated temperatures (~130 °C). This intermediate is essential for the subsequent condensation step.

Synthesis of α-Bromoketone Intermediate

The α-bromoketone intermediate is prepared from 4-methylacetophenone (4′-methylacetophenone) by bromination at the α-position followed by debromination steps to yield the α-bromo derivative. This intermediate then reacts with 3-amino-6-chloropyridazine to form the imidazo[1,2-b]pyridazine ring.

Condensation Reaction to Form 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine

The key step involves reacting the α-bromoketone with 3-amino-6-chloropyridazine under mild basic conditions (e.g., sodium bicarbonate) in a suitable solvent. This leads to cyclization and formation of the bicyclic imidazo[1,2-b]pyridazine core with a chlorine substituent at the 6-position and a 4-methylphenyl group at the 2-position.

Alternative Synthetic Route via Formamidine Intermediate and Bromoacetonitrile

A patented method describes the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, which shares the same core structure, via a multistep process involving:

  • Reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate.
  • Subsequent reaction with bromoacetonitrile in solvents such as acetonitrile, ethanol, or N,N-dimethylformamide at elevated temperatures (50-160 °C).
  • Workup involving pH adjustment (7-9) with saturated sodium carbonate solution, filtration, washing, drying, and recrystallization to yield high-purity 6-chloroimidazo[1,2-b]pyridazine derivatives.

This method is noted for its simplicity, short reaction time, stable product quality, and high purity.

Summary Table of Preparation Methods

Step Description Reagents & Conditions Notes
1 Preparation of 3-amino-6-chloropyridazine 3,6-Dichloropyridazine + aqueous NH3, 130 °C Selective amination
2 Synthesis of α-bromo-4-methylacetophenone 4-Methylacetophenone + bromination/debromination α-Bromoketone intermediate
3 Condensation to form imidazo[1,2-b]pyridazine α-Bromoketone + 3-amino-6-chloropyridazine, NaHCO3, mild base Cyclization to bicyclic core
4 Alternative route via formamidine intermediate 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal at 40-100 °C Formamidine intermediate formation
5 Reaction with bromoacetonitrile Formamidine + bromoacetonitrile, 50-160 °C, pH 7-9 (Na2CO3) Ring closure and nitrile formation
6 Purification Ethyl acetate extraction, washing, drying, recrystallization with n-hexane High purity product

Research Findings and Analysis

  • The introduction of the 6-chloro substituent on the pyridazine ring significantly influences the regioselectivity of the cyclization, favoring the formation of the desired imidazo[1,2-b]pyridazine scaffold.
  • The use of α-bromoketones derived from substituted acetophenones allows for the incorporation of various aryl groups, including the 4-methylphenyl group, at the 2-position of the imidazo ring.
  • The patented method involving the formamidine intermediate and bromoacetonitrile provides a scalable and efficient alternative with controlled reaction conditions and high purity, suitable for industrial applications.
  • The purity and yield of the final product can be optimized by careful control of reaction temperature, pH, and purification protocols.
  • Structural analogues of this compound class have been extensively studied for biological activity, and synthetic flexibility allows for substitution variations at multiple positions to modulate properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Synthesis: Typically synthesized via condensation of 3-amino-6-chloropyridazine with 2-bromo-1-(4-methylphenyl)ethanone under reflux in ethanol . Suzuki-Miyaura cross-coupling reactions are also employed for introducing aryl/heteroaryl groups at position 6 .
  • Reactivity : The 6-chloro substituent serves as a reactive site for nucleophilic aromatic substitution or metal-catalyzed coupling, enabling diversification .

Comparison with Similar Compounds

The pharmacological and chemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine with structurally related analogs:

Substituent Effects at Position 2

Compound Substituent at Position 2 Key Properties Biological Activity
6-Chloro-2-(4-methylphenyl)- 4-Methylphenyl Enhanced lipophilicity; moderate electron-donating effect. Antimicrobial (Gram-positive bacteria) ; potential kinase inhibition .
6-Chloro-2-(4-fluorophenyl)- 4-Fluorophenyl Electron-withdrawing group; improved metabolic stability. Anti-proliferative (cancer cell lines via Trk inhibition) .
6-Chloro-2-(trifluoromethyl)- Trifluoromethyl High electronegativity; increased lipophilicity and bioavailability. Antimalarial (Plasmodium kinase inhibition) .
6-Chloro-2-(thiophen-2-yl)- Thiophen-2-yl Heteroaryl group; improved solubility and target engagement. PAR2 inhibition (anti-inflammatory) .

Key Insights :

  • 4-Methylphenyl vs.
  • Trifluoromethyl : This group significantly boosts bioavailability but may increase toxicity risks due to prolonged half-life .

Substituent Effects at Position 6

Compound Substituent at Position 6 Synthetic Method Pharmacological Impact
6-Chloro-2-(4-methylphenyl)- Chlorine Nucleophilic substitution/Suzuki coupling Versatile intermediate for further derivatization .
6-Aryloxy-2-(4-methylphenyl)- Aryloxy group Microwave-assisted Ullmann coupling TNF-α inhibition (e.g., compound 43a: IC₅₀ = 0.8 µM) .
6-(Pyridin-2-yl)-2-(4-methylphenyl)- Pyridin-2-yl Suzuki-Miyaura cross-coupling Enhanced kinase selectivity (e.g., IKKβ inhibition) .

Key Insights :

  • Chlorine at position 6 is critical for enabling diversification via cross-coupling, as seen in the synthesis of antimalarial and anticancer derivatives .
  • Aryloxy groups improve solubility and target engagement in inflammatory pathways .

Antimicrobial Activity

  • 6-Chloro-2-(4-methylphenyl)- : Moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) .
  • 6-Chloro-2-(3-nitrophenyl)- : Higher potency (MIC = 2 µg/mL) due to nitro group’s electron-withdrawing effects .
  • 6-Chloro-2-(piperazin-1-yl)- : Broad-spectrum activity but reduced selectivity .

Kinase Inhibition

  • 6-Chloro-2-(4-methylphenyl)- : Targets MAPK pathways, showing anti-proliferative effects in pancreatic cancer cells .
  • 6-Chloro-3-(phenylcarbonyl)- : Inhibits IKKβ (IC₅₀ = 50 nM) with high kinase selectivity .
  • 6-Chloro-2-(2-cyclopentylethyl)- : Potent Trk inhibitor (IC₅₀ < 10 nM) due to hydrophobic interactions .

Biologische Aktivität

6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused imidazole and pyridazine ring structure. The presence of chlorine and a methylphenyl group enhances its biological activity and solubility profile.

1. Anticancer Activity

Recent studies have demonstrated that 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines effectively. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating a strong growth inhibition compared to non-cancerous cells (MCF10A) .

2. Kinase Inhibition

This compound acts as a selective inhibitor of several kinases, including:

  • BCR-ABL Kinase : Inhibits the BCR-ABL fusion protein implicated in chronic myeloid leukemia (CML).
  • VEGF Receptor Kinase : Modulates angiogenesis by inhibiting vascular endothelial growth factor signaling.
  • mTOR : Affects cell proliferation and survival pathways .

The mechanism by which 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine exerts its biological effects involves the following:

  • Enzyme Inhibition : The compound binds to the active sites of target kinases, preventing substrate phosphorylation.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption and distribution characteristics:

ParameterValue
Cmax (μM)15 (mouse), 9.4 (rat)
AUC0–24 h (μM*h)19 (mouse), 57 (rat)
Clearance (mL/min/kg)16 (mouse), 7.8 (rat)
Bioavailability (%)86 (mouse), 114 (rat)

These findings suggest that the compound has good metabolic stability and bioavailability, making it a promising candidate for further development .

Case Study 1: In Vivo Efficacy

In a rat model of adjuvant arthritis, treatment with this compound significantly reduced inflammation markers and joint swelling, showcasing its potential as an anti-inflammatory agent alongside its anticancer properties .

Case Study 2: Antimicrobial Activity

The compound has also been evaluated for antimicrobial efficacy against various pathogens. Preliminary results indicate activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine, and how is its purity validated?

The compound is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions . Purity is validated using HPLC (≥98%) and structural confirmation via 1H^1H/13C^{13}C NMR, ESI-MS, and melting point analysis (e.g., 104–105°C for analogs) .

Q. Which spectroscopic techniques are critical for characterizing imidazo[1,2-b]pyridazine derivatives?

Key techniques include:

  • 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromaticity.
  • ESI-MS for molecular weight validation (e.g., calculated vs. experimental mass).
  • Melting point analysis to assess crystallinity and purity .

Q. How can researchers optimize reaction conditions for introducing sulfonyl or nitro groups at specific positions?

Substitution reactions (e.g., chlorine replacement with sodium benzenesulfinate) require polar aprotic solvents like DMF or DMA, with yields improved by controlling temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of substrate to reagent) .

Advanced Research Questions

Q. How do structural modifications at position 3 influence biological activity in imidazo[1,2-b]pyridazine analogs?

Nitro or sulfonyl groups at position 3 enhance antiparasitic activity (e.g., antileishmanial IC50_{50} < 10 µM), likely due to increased electron-withdrawing effects that improve target binding . However, steric hindrance from bulky substituents (e.g., phenylsulfonyl) may reduce solubility, necessitating prodrug strategies .

Q. What experimental approaches resolve contradictions in biological activity data across structurally similar compounds?

  • Comparative SAR Studies : Evaluate analogs with systematic substitutions (e.g., methyl vs. cyclopropyl groups) to isolate pharmacophoric motifs .
  • Computational Docking : Use molecular modeling to assess binding affinity differences (e.g., imidazo[1,2-b]pyridazine vs. benzoxazole cores) .
  • Metabolic Stability Assays : Test for cytochrome P450 interactions that may alter efficacy in vivo .

Q. What methodologies are employed to assess the stability of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C.
  • Light Sensitivity Tests : Expose to UV-Vis light and track photodegradation products .

Q. How can scaffold-hopping strategies enhance the drug-likeness of imidazo[1,2-b]pyridazine derivatives?

Replace the pyridazine core with pyrimidine or triazole rings while retaining key substituents (e.g., 4-methylphenyl). This improves LogP (target: 2–3) and reduces off-target interactions, as seen in analogs with anxiolytic activity .

Methodological and Theoretical Considerations

Q. What reaction mechanisms explain the regioselectivity of nitration in imidazo[1,2-b]pyridazine synthesis?

Nitration at position 3 is favored due to electron density distribution: the pyridazine ring directs electrophilic attack to the meta position relative to the chloro substituent. DFT calculations support this by showing lower activation energy for nitration at position 3 vs. position 6 .

Q. How do researchers link synthetic pathways to theoretical frameworks in drug discovery?

  • Scaffold-Hopping : Use known bioactive scaffolds (e.g., imidazo[1,2-a]pyrimidines) to design derivatives with modified pharmacokinetic profiles .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .

Q. What are the challenges in scaling up imidazo[1,2-b]pyridazine synthesis, and how are they mitigated?

  • Byproduct Formation : Optimize reaction time and temperature to minimize side products (e.g., over-nitration).
  • Solvent Recovery : Use green solvents like 2-MeTHF for easier recycling .
  • Catalyst Efficiency : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce costs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.